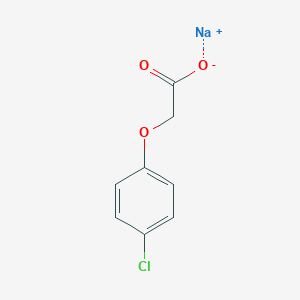
Sodium 4-chlorophenoxyacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 4-chlorophenoxyacetate is a chemical compound widely recognized for its role as a plant growth regulator. It is a sodium salt derivative of 4-chlorophenoxyacetic acid, which belongs to the class of phenoxyacetic acids. This compound is primarily used in agriculture to promote growth and prevent premature fruit drop in various crops.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-chlorophenoxyacetate typically involves the reaction of 4-chlorophenoxyacetic acid with sodium hydroxide. The process can be summarized as follows:
Preparation of 4-chlorophenoxyacetic acid: This is achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of Sodium Salt: The 4-chlorophenoxyacetic acid is then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Reacting 4-chlorophenol with chloroacetic acid: in a solvent like water or ethanol.
Neutralizing the resulting 4-chlorophenoxyacetic acid: with sodium hydroxide.
Purification and crystallization: to obtain the final product.
化学反应分析
Types of Reactions: Sodium 4-chlorophenoxyacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The phenoxy group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products depend on the nucleophile used, such as 4-hydroxyphenoxyacetic acid.
Oxidation: Products include various oxidized derivatives of the phenoxy group.
Reduction: Reduced forms of the phenoxy group.
科学研究应用
Sodium 4-chlorophenoxyacetate has diverse applications in scientific research:
Agriculture: Used as a plant growth regulator to enhance crop yield and prevent fruit drop.
Biology: Studied for its effects on plant hormone pathways and growth mechanisms.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Utilized in the synthesis of other chemical compounds and as an intermediate in various industrial processes.
作用机制
The mechanism of action of sodium 4-chlorophenoxyacetate involves its interaction with plant hormone pathways, particularly auxins. It mimics the action of natural auxins, promoting cell elongation and division, leading to enhanced growth and development. The compound binds to auxin receptors, triggering a cascade of molecular events that result in physiological changes in the plant.
相似化合物的比较
- 4-chlorophenoxyacetic acid
- 2,4-dichlorophenoxyacetic acid
- 2-methyl-4-chlorophenoxyacetic acid
Comparison:
- 4-chlorophenoxyacetic acid: Similar in structure but lacks the sodium salt, making it less soluble in water.
- 2,4-dichlorophenoxyacetic acid: Contains an additional chlorine atom, making it a more potent herbicide.
- 2-methyl-4-chlorophenoxyacetic acid: Contains a methyl group, altering its biological activity and applications.
Sodium 4-chlorophenoxyacetate stands out due to its specific use as a plant growth regulator and its unique solubility properties, making it highly effective in agricultural applications.
属性
CAS 编号 |
13730-98-8 |
|---|---|
分子式 |
C8H7ClNaO3 |
分子量 |
209.58 g/mol |
IUPAC 名称 |
sodium;2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C8H7ClO3.Na/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5H2,(H,10,11); |
InChI 键 |
PEZJICHLRCIEOF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCC(=O)[O-])Cl.[Na+] |
手性 SMILES |
C1=CC(=CC=C1OCC(=O)[O-])Cl.[Na+] |
规范 SMILES |
C1=CC(=CC=C1OCC(=O)O)Cl.[Na] |
Key on ui other cas no. |
13730-98-8 |
相关CAS编号 |
122-88-3 (Parent) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was the effect of Sodium 4-chlorophenoxyacetate on cotton boll retention in the study?
A: Contrary to expectations, the study found that spraying cotton plants with a 20-p.p.m. solution of this compound reduced the number of bolls per plant and the number of bolls per 100 grams of stems and leaves []. This suggests that, under the specific conditions of this study, this compound did not enhance boll retention and even showed a potentially detrimental effect on boll production.
Q2: The study mentions that this compound caused an increase in vegetative development. What does this mean and how does it relate to boll production?
A: Vegetative development refers to the growth of non-reproductive parts of the plant, such as stems and leaves. The observed increase in vegetative development with this compound suggests that the compound might be shifting the plant's energy resources away from reproductive growth (boll production) and towards vegetative growth []. This could explain the reduced boll numbers observed in the study.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















